molecular formula C14H15NO3 B2421893 (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1351664-21-5

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2421893
CAS No.: 1351664-21-5
M. Wt: 245.278
InChI Key: ZZDHAWLLXHFOPS-AATRIKPKSA-N
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Description

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
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Scientific Research Applications

π-Basic Tungsten Metal Fragment Promoted Furan Dipolar Cycloadditions

The compound "(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide" relates to furans which, when reacting with dipolarophiles like acrylonitrile under the influence of a π-basic tungsten metal fragment, undergo [3+2] dipolar cycloadditions to form 7-oxanorbornene complexes. This process involves a metal-mediated shift rendering the furan similar to a carbonyl ylide followed by 1,3-dipolar cycloaddition. These reactions play a significant role in understanding the behavior of furan derivatives in complex chemical environments (Bassett et al., 2006).

Diels-Alder and Aromatization Reactions of Furans

Diels−Alder reactions involving furan and acrylonitrile or methyl acrylate are catalyzed effectively by silica-supported Lewis acids. For 2,5-dimethylfuran, yields are influenced by aromatization products, illustrating the compound's reactivity in forming polysubstituted aromatic compounds. Such reactions and the insights from computational studies shed light on the mechanisms and potential applications of furan derivatives in synthetic chemistry (Fraile et al., 2001).

Green Organic Chemistry Synthesis

In a study exploring green organic chemistry synthesis, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation. Filamentous marine and terrestrial-derived fungi were utilized in the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an environmentally-friendly approach to chemical synthesis and the potential biotechnological applications of furan derivatives (Jimenez et al., 2019).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF), both key in biorefinery, is efficiently performed by heterogeneous catalysts. The process is complex, involving hydrogenation, hydrogenolysis, and rearrangement among other reactions. The versatility demonstrated in the catalytic reduction, offering products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furanic compounds, signifies the importance of furan derivatives in biomass conversion technologies (Nakagawa et al., 2013).

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-8-12(11(2)18-10)9-15-14(16)6-5-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDHAWLLXHFOPS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.